Gppt-LHRH
Description
Structure
2D Structure
Properties
CAS No. |
69770-59-8 |
|---|---|
Molecular Formula |
C72H91N17O14 |
Molecular Weight |
1418.6 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H91N17O14/c1-40(2)31-52(62(94)81-50(19-10-28-76-72(74)75)70(102)88-29-11-20-58(88)68(100)79-38-60(73)92)82-65(97)55(34-43-36-77-48-17-8-6-15-46(43)48)84-63(95)53(33-42-22-24-45(91)25-23-42)83-67(99)57(39-90)87-66(98)56(35-44-37-78-49-18-9-7-16-47(44)49)85-64(96)54(32-41-13-4-3-5-14-41)86-69(101)59-21-12-30-89(59)71(103)51-26-27-61(93)80-51/h3-9,13-18,22-25,36-37,40,50-59,77-78,90-91H,10-12,19-21,26-35,38-39H2,1-2H3,(H2,73,92)(H,79,100)(H,80,93)(H,81,94)(H,82,97)(H,83,99)(H,84,95)(H,85,96)(H,86,101)(H,87,98)(H4,74,75,76)/t50-,51?,52-,53-,54+,55+,56+,57-,58-,59-/m0/s1 |
InChI Key |
LKIPNTHNUKGNQQ-VNITUHCOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)C9CCC(=O)N9 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C9CCC(=O)N9 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Molecular Engineering of Lhrh Analogs
Peptide Synthesis Techniques for LHRH Analog Derivatization
The synthesis of LHRH analogs is predominantly accomplished through Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized peptide manufacturing. scirp.orgias.ac.innih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. ias.ac.in This method offers significant advantages over traditional solution-phase synthesis, including ease of purification and the ability to automate the process. neulandlabs.com
Two main chemistries are employed in SPPS for the synthesis of LHRH analogs: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. scirp.org The Fmoc-based approach is often preferred due to the milder conditions required for the removal of the Nα-protecting group, which helps in minimizing side-chain protection. ias.ac.in For instance, the synthesis of LHRH analogs has been successfully carried out using Fmoc-amino acid active esters and a p-alkoxybenzyl alcohol resin as the solid support, which allows for the synthesis with minimal side-chain protection. ias.ac.in
Liquid-Phase Peptide Synthesis (LPPS) has also emerged as a viable method, particularly for the large-scale production of shorter peptides. bachem.comnih.gov In LPPS, the peptide is synthesized in solution, but it is attached to a soluble tag that facilitates purification after each coupling step. bachem.com This method can be more cost-effective and environmentally friendly due to reduced solvent and reagent usage compared to SPPS. cambrex.com
Rational Design Principles for Modulating LHRH Analog Properties
The design of potent LHRH analogs is guided by a deep understanding of the peptide's structure-activity relationship. Computational modeling and biophysical techniques are employed to predict how specific modifications will affect the analog's conformation, receptor binding affinity, and stability. acs.orgfrontiersin.org Key strategies include strategic amino acid substitutions and modifications at the N- and C-termini.
Strategic Amino Acid Substitutions and their Impact on Stability
One of the most effective strategies to enhance the potency and stability of LHRH is the substitution of the glycine (B1666218) residue at position 6 with a D-amino acid. acs.org This single modification can significantly increase the biological activity of the resulting analog. acs.org The rationale behind this is that the D-amino acid substitution helps to stabilize a β-turn conformation in the peptide backbone, which is crucial for receptor binding, and it also confers resistance to enzymatic degradation. scirp.orgosti.gov
The choice of the D-amino acid at position 6 can have a profound impact on the analog's properties. For example, incorporating D-amino acids with bulky or aromatic side chains, such as D-tryptophan or D-serine(tBu), has been shown to produce highly potent agonists. nih.gov The stability of the hormone-receptor complex is a critical determinant of the analog's in vivo function. nih.govdrugbank.com
| LHRH Analog | Substitution at Position 6 | Relative Potency (Compared to LHRH) |
|---|---|---|
| [D-Ala6]LHRH | D-Alanine | ~3-5 times |
| [D-Leu6]LHRH | D-Leucine | ~5-9 times |
| [D-Ser(tBu)6]LHRH | D-Serine (tert-butyl) | ~50-100 times |
| [D-Trp6]LHRH | D-Tryptophan | ~100-150 times |
N- and C-Terminal Modifications for Research Applications
Modifications at the N- and C-termini of LHRH are crucial for protecting the peptide from degradation by exopeptidases and for enhancing its biological activity. The native LHRH has a pyroglutamic acid (pGlu) residue at the N-terminus, which is a cyclized form of glutamic acid. thieme-connect.detaylorandfrancis.com This modification protects the peptide from aminopeptidases. researchgate.net
At the C-terminus, the native peptide has a glycinamide. Replacing this with an ethylamide group has been shown to significantly increase the potency of many LHRH agonists. nih.govresearchgate.net This modification enhances the binding affinity of the analog to the LHRH receptor and increases its resistance to carboxypeptidases. nih.gov For example, the agonist deslorelin, [Des-Gly10, D-Trp6]LHRH ethylamide, incorporates both a D-amino acid substitution at position 6 and a C-terminal ethylamide modification. nih.gov
Conjugation Chemistry for LHRH Analog-Based Constructs
The ability to conjugate LHRH analogs to other molecules, such as therapeutic agents, imaging agents, or macromolecules, has opened up new avenues for targeted drug delivery and diagnostics. nih.govnih.gov This approach leverages the high affinity of LHRH analogs for their receptors, which are often overexpressed on the surface of cancer cells. nih.govoup.com
Design and Application of Linker Systems in Conjugate Formation
Various types of linkers have been utilized, including biodegradable ester bonds and stable thioether bonds. nih.gov For example, the anticancer drug camptothecin (B557342) has been conjugated to an LHRH analog via a polyethylene (B3416737) glycol (PEG) linker. nih.gov In some constructs, chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are used as linkers to attach radionuclides for imaging or therapy. nih.gov An aminohexanoic acid (Ahx) linker has been shown to increase the binding affinity of a DOTA-LHRH conjugate, highlighting the importance of the linker's chemical properties. nih.gov
| Linker Type | Example | Application |
|---|---|---|
| PEG Linker | LHRH-PEG-Camptothecin | Targeted delivery of a chemotherapeutic agent. nih.gov |
| Succinic Anhydride Linker | LHRH-PAMAM Dendrimer | Formation of a dendrimer-based drug delivery system. nih.gov |
| Aminohexanoic Acid (Ahx) Linker | DOTA-Ahx-[D-Lys6]LHRH | Conjugation of a chelating agent for radionuclides. nih.gov |
| pH-Sensitive Linker | Paclitaxel-PPI Dendrimer | pH-dependent release of a cytotoxic drug. nih.gov |
Macro-molecular Architectures: Dendrimers and Polymeric Conjugates
Conjugating LHRH analogs to macromolecular carriers like dendrimers and polymers can significantly enhance their therapeutic potential. These larger constructs can improve the solubility of hydrophobic drugs, prolong circulation time, and achieve passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.gov
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. nih.gov Their surface can be functionalized with multiple copies of LHRH for enhanced receptor targeting and with therapeutic agents. nih.govresearchgate.net Both poly(amidoamine) (PAMAM) and poly(propyleneimine) (PPI) dendrimers have been used to create LHRH-targeted drug delivery systems. nih.gov
Linear polymers, most notably polyethylene glycol (PEG), have also been widely used to create LHRH conjugates. nih.govnih.govdovepress.comresearchgate.netnih.gov PEGylation, the process of attaching PEG chains to a molecule, can improve its pharmacokinetic properties by increasing its hydrodynamic volume and shielding it from enzymatic degradation and renal clearance. nih.govdovepress.comresearchgate.netnih.gov LHRH-PEG conjugates have been developed for the targeted delivery of various anticancer drugs, including camptothecin and docetaxel. nih.govresearchgate.netdntb.gov.ua Other polymers, such as dextran (B179266) and poly-lactide-co-glycolide (PLGA), have also been utilized to formulate LHRH-targeted nanoparticles and nanocapsules for drug delivery. nih.govresearchgate.netdntb.gov.ua
Molecular and Cellular Mechanisms of Lhrh Analog Action
Biophysical Characterization of LHRH Analog-Receptor Interactions.
The biological effects of LHRH analogs are initiated by their binding to specific LHRH receptors, which are members of the G protein-coupled receptor (GPCR) family. nih.govnih.gov The interaction between the analog and the receptor is characterized by specific binding kinetics and affinity.
Quantitative Receptor Binding Kinetics and Affinity Studies.
Quantitative receptor binding studies are crucial for understanding the interaction between LHRH analogs like Gppt-LHRH and their receptors. These studies typically involve the use of radiolabeled ligands to measure binding parameters such as the dissociation constant (Kd) and maximal binding capacity (Bmax). The Kd value reflects the affinity of the ligand for the receptor, with lower Kd values indicating higher affinity. Bmax represents the total number of binding sites in a given tissue or cell preparation.
Studies using radiolabeled LHRH analogs, such as [125I][D-Trp6]LH-RH, have characterized high-affinity binding sites in various tissues expressing the LHRH receptor, including pituitary and certain cancer cells. pnas.orgnih.govdovepress.comoncotarget.com For instance, in human bladder cancer specimens expressing LHRH receptors, ligand competition assays using [125I][D-Trp6]LH-RH revealed a single class of high-affinity binding sites with a mean dissociation constant (Kd) of 4.98 nM. nih.gov The mean maximal binding capacity (Bmax) in these specimens was found to be 473.09 fmol/mg membrane protein. nih.gov Similar high-affinity binding has been observed in human uveal melanoma cell lines and tissues, with Kd values in the low nanomolar range and varying Bmax values depending on the cell line or tissue sample. dovepress.comoncotarget.com
These quantitative studies provide valuable data on the strength and density of this compound binding to its receptor, which correlates with its potential biological potency.
Competitive Binding Analysis with Radioligands.
Competitive binding analysis is a method used to determine the binding affinity of an unlabeled compound, such as this compound, by its ability to displace a radiolabeled ligand from the receptor. pharmakb.comebi.ac.uk In these assays, increasing concentrations of the unlabeled analog are incubated with the receptor preparation and a fixed concentration of a radiolabeled LHRH ligand (e.g., [125I][D-Trp6]LH-RH). pnas.orgdovepress.com The reduction in radioligand binding in the presence of the unlabeled analog is measured, and the data are used to calculate the inhibition constant (Ki) for the unlabeled compound. The Ki value is inversely related to the affinity of the unlabeled compound for the receptor.
Competitive binding experiments with various unlabeled LHRH analogs have demonstrated their ability to displace radiolabeled LHRH or its analogs from the receptor, confirming specific binding to the LHRH receptor. pnas.orgnih.govdovepress.com These studies help to rank the relative binding affinities of different LHRH analogs, providing insights into how effectively this compound might compete with endogenous LHRH or other analogs for receptor binding.
| Ligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Radioligand Used | Citation |
| LHRH Receptor | Human Bladder Cancer Specimens | 4.98 (mean) | 473.09 (mean) | [125I][D-Trp6]LH-RH | nih.gov |
| LHRH-I Receptor | Human Uveal Melanoma Cell Line OCM-1 | 4.11 ± 0.3 | 233.6 ± 21.7 | [125I][D-Trp6]LH-RH | dovepress.com |
| LHRH-I Receptor | Human Uveal Melanoma Cell Line OCM-3 | 4.26 ± 0.6 | 1029.1 ± 68.5 | [125I][D-Trp6]LH-RH | dovepress.com |
| [125I][D-Trp6]LH-RH | Rat Pituitary Membranes | High affinity | Not specified | [125I][D-Trp6]LH-RH | pnas.org |
Intracellular Signaling Pathways Mediated by LHRH Receptors.
Upon binding of LHRH or its analogs like this compound, the LHRH receptor initiates a cascade of intracellular signaling events that ultimately lead to the biological response, such as the release of gonadotropins from pituitary gonadotrophs. nih.govbioscientifica.com
G-Protein Coupled Receptor (GPCR) Activation and Downstream Cascades.
The LHRH receptor is a classical GPCR that primarily couples to the Gq/G11 family of G proteins. nih.govnih.gov Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. Both the activated Gα-GTP and Gβγ subunits can then modulate the activity of various downstream effector molecules.
A major downstream target of activated Gq/G11 is phospholipase C-beta (PLCβ). nih.govbioscientifica.commdpi.com PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govbioscientifica.commdpi.comyoutube.com
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in intracellular Ca2+ concentration. nih.govbioscientifica.commdpi.comyoutube.com This rise in Ca2+ is critical for various cellular processes, including the exocytosis of gonadotropins. nih.govbioscientifica.com
DAG, along with Ca2+, activates various isoforms of protein kinase C (PKC). nih.govbioscientifica.com PKC activation plays a significant role in mediating downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov The MAPK pathways, such as ERK, JNK, and p38MAPK, are involved in regulating gene expression and other cellular responses. nih.govnih.gov
While the primary coupling is to Gq/G11, there is also evidence suggesting potential coupling to other G proteins under specific conditions or in different cell types, contributing to the complexity of LHRH receptor signaling. nih.govnih.gov
Receptor Internalization, Trafficking, and Recycling.
Agonist binding to GPCRs, including the LHRH receptor, can lead to receptor internalization, a process where the receptor is removed from the cell surface and endocytosed into intracellular vesicles. nih.govpnas.orgmims.comnovoprolabs.com This process is often initiated by the phosphorylation of the receptor, which promotes the binding of arrestin proteins (e.g., β-arrestin). researchgate.net Arrestins can sterically hinder G protein coupling and also serve as adaptors to link the receptor to the endocytic machinery, such as clathrin-coated pits. researchgate.net
Following internalization, receptors can be trafficked to various intracellular compartments. They can be recycled back to the plasma membrane, allowing the cell to respond to further ligand stimulation, or they can be targeted for degradation in lysosomes, leading to a reduction in total receptor number (downregulation).
The mammalian type I LHRH receptor is notable for its lack of a C-terminal tail, which is typically a site for phosphorylation by GPCR kinases (GRKs) and subsequent arrestin binding. researchgate.netoup.com Consequently, the mammalian LHRH receptor exhibits limited agonist-induced phosphorylation and does not undergo rapid, robust arrestin-mediated internalization compared to many other GPCRs or non-mammalian LHRH receptors which possess C-terminal tails. nih.govresearchgate.netfrontiersin.org While some internalization does occur, it is generally slower and less extensive, which is thought to contribute to the sustained signaling observed with LHRH agonists after initial stimulation. nih.gov
Signal Transduction Uncoupling and Desensitization Phenomena.
Sustained exposure to LHRH or its agonists, including this compound, leads to a phenomenon known as desensitization. nih.govpnas.orgresearchgate.netfrontiersin.orgoup.com This is characterized by a diminished cellular response despite the continued presence of the agonist. Desensitization of the LHRH receptor response involves several mechanisms.
One key mechanism is the uncoupling of the receptor from its downstream signaling components, particularly the Gq/G11 proteins. nih.govoup.com Although the mammalian LHRH receptor does not undergo rapid arrestin-mediated uncoupling like some other GPCRs, prolonged agonist exposure can lead to a functional uncoupling from G proteins, impairing the activation of PLC and subsequent downstream cascades. oup.comoup.com
In addition to uncoupling, chronic agonist stimulation can lead to a decrease in the total number of LHRH receptors on the cell surface and within the cell, a process known as downregulation. nih.govpnas.orgoup.com While rapid internalization is limited, prolonged exposure can induce slower internalization and degradation of receptors, as well as a decrease in LHRH receptor gene expression. pnas.orgoup.com This reduction in receptor number contributes to the diminished responsiveness of the cell.
The desensitization of pituitary gonadotrophs to continuous LHRH analog stimulation is the basis for their therapeutic use in conditions requiring suppression of gonadotropin and sex steroid production. nih.govfrontiersin.org This state of desensitization results in a marked reduction in the secretion of LH and FSH. nih.gov
Regulation of Gonadotropin Secretion (LH and FSH) by LHRH Analogs in Pituitary Models.
LHRH analogs exert their primary effects on the anterior pituitary gland, specifically on the gonadotropes, to regulate the synthesis and secretion of LH and FSH. glowm.comwikipedia.orgnih.govunl.educancer.govnih.govnih.govempowerpharmacy.commdpi.com The interaction of LHRH analogs with pituitary LHRH receptors triggers intracellular signaling cascades that ultimately lead to the release of gonadotropins. glowm.comnih.govmdpi.comfrontiersin.org Native LHRH stimulates the synthesis and release of FSH and LH from the anterior pituitary gland. cancer.govempowerpharmacy.commims.com Synthetic analogs of GnRH can have a stronger receptor binding affinity than the endogenous form. cancer.gov
Differential Effects of Pulsatile vs. Continuous LHRH Analog Stimulation.
The pattern of LHRH stimulation is crucial for determining the pituitary response. glowm.comwikipedia.orgnih.gov Pulsatile secretion of native LHRH is essential for maintaining normal gonadotropin synthesis and release. glowm.comnih.govannualreviews.org The frequency of these pulses differentially affects LH and FSH secretion; high-frequency pulses tend to favor LH release, while lower-frequency pulses promote FSH release. glowm.comwikipedia.orgnih.gov
In contrast, continuous administration of LHRH analogs, particularly LHRH agonists, leads to a phenomenon known as desensitization or downregulation of the pituitary LHRH receptors. cancer.govnih.govnih.govannualreviews.orgmedscape.comujms.netunimi.it This continuous stimulation initially causes a transient surge in gonadotropin release (flare-up effect), followed by a marked reduction in LH and FSH secretion. unl.educancer.govnih.govnih.govmedscape.commdpi.com This sustained suppression of gonadotropin release is the basis for the therapeutic use of LHRH agonists in conditions that benefit from reduced gonadal steroid production. cancer.govnih.govnih.govannualreviews.orgfrontiersin.org The loss of response with continuous treatment is attributed to rapid uncoupling of the GnRH receptor from its intracellular signaling molecules, followed by downregulation of receptor number. glowm.com
LHRH antagonists, on the other hand, suppress gonadotropin secretion by competitively blocking the LHRH receptors in the pituitary, preventing native LHRH from binding and initiating the signaling cascade. cancer.govnih.govtandfonline.com This results in an immediate and rapid suppression of gonadotropin release without the initial flare-up effect seen with agonists. nih.govtandfonline.com
Modulatory Effects on Gonadotropin Biosynthesis and Exocytosis.
LHRH analogs influence not only the release but also the synthesis of gonadotropins. glowm.comfrontiersin.organnualreviews.orgmdpi.comtandfonline.com The binding of LHRH analogs to their receptors activates intracellular signaling pathways, including the phospholipase C/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) cascades, particularly the ERK pathway. glowm.comnih.govfrontiersin.orgunimi.it These pathways modulate the transcription of genes encoding the alpha and beta subunits of LH and FSH, thereby regulating gonadotropin biosynthesis. glowm.comfrontiersin.org
Activation of the GnRH receptor is coupled to G proteins, primarily of the Gq/11 family, which leads to the activation of phospholipase C and the subsequent production of diacylglycerol and inositol triphosphate (IP3). glowm.comnih.govmdpi.comfrontiersin.orgunimi.it IP3 triggers the release of intracellular calcium, which is crucial for both gonadotropin synthesis and exocytosis (release). glowm.comnih.govannualreviews.orgunimi.it Protein kinase C, activated by diacylglycerol, also plays a significant role in these processes. glowm.comnih.govannualreviews.orgunimi.it Studies suggest that activation of these pathways ultimately results in the stimulation of gonadotropin biosynthesis and secretion. glowm.comfrontiersin.org
Research has shown that LHRH agonists can alter the ratio of bioactive and immunoreactive LH, suggesting a direct effect on LH biosynthesis as a mechanism of action. tandfonline.com The specific signaling pathways activated and their downstream effects on gene expression and protein synthesis contribute to the differential regulation of LH and FSH biosynthesis by varying LHRH pulse frequencies. glowm.comfrontiersin.org
Elucidation of Extrapituitary LHRH Analog Effects.
Beyond their well-established actions on the pituitary, LHRH and its analogs have been found to exert effects on various extrapituitary tissues. nih.govtandfonline.comnih.govfrontiersin.orgoup.comajmb.orgscielo.org.mxjst.go.jp The presence of LHRH receptors has been reported in a number of non-gonadotropic tissues and tumors, suggesting potential direct actions of LHRH analogs in these sites. nih.govtandfonline.comnih.govfrontiersin.orgoup.comajmb.orgscielo.org.mxresearchgate.net These extrapituitary effects can be mediated through direct cellular and molecular actions or through interaction with autocrine/paracrine LHRH-like peptide systems. tandfonline.comnih.govoup.comajmb.orgresearchgate.net
Direct Cellular and Molecular Actions on Non-Gonadotropic Tissues.
Specific receptors for LHRH have been identified in various extrapituitary tissues, including the prostate, breast, uterus, and ovaries, as well as in numerous tumors. nih.govtandfonline.comnih.govfrontiersin.orgoup.comajmb.orgscielo.org.mx The presence of these receptors suggests that LHRH analogs can directly influence the function of these tissues. nih.govtandfonline.comnih.govfrontiersin.orgoup.comajmb.orgscielo.org.mx
The signaling pathways activated by LHRH receptors in extrapituitary tissues may differ from those in the pituitary. glowm.comtandfonline.comnih.govoup.com For instance, while the pituitary LHRH receptor is primarily coupled to the Gq/11-PLC system, stimulation of tumor LHRH receptors by LHRH can be followed by the activation of a Gi protein, leading to a decrease in cAMP levels. glowm.comtandfonline.comnih.gov This differential signaling can mediate distinct cellular responses, such as the inhibitory action on tumor cell proliferation observed in some cancer cell lines expressing LHRH receptors. tandfonline.comnih.govoup.comajmb.org
Studies have shown that LHRH analogs can inhibit the proliferation of various cancer cell lines, including those derived from breast, prostate, ovary, and endometrium. nih.govtandfonline.comnih.govoup.comajmb.org This antiproliferative effect is thought to be mediated through direct interactions with LHRH receptors on these cells and interference with growth factor-induced mitogenic signaling pathways. nih.govoup.com
Investigation of Autocrine/Paracrine LHRH-like Peptide Systems.
Evidence suggests the existence of local autocrine/paracrine LHRH-like peptide systems in various extrapituitary tissues, including reproductive organs and tumors. tandfonline.comnih.govoup.comajmb.orgresearchgate.netbioscientifica.com In these systems, LHRH or LHRH-like peptides are produced and act locally on cells within the same tissue, often through interaction with LHRH receptors. tandfonline.comnih.govoup.comajmb.orgresearchgate.net
These autocrine/paracrine systems are believed to play a role in regulating local cellular processes, such as proliferation, differentiation, and apoptosis. tandfonline.comnih.govoup.comajmb.org In the context of cancer, the activation of LHRH receptors within these local systems by endogenous LHRH-like peptides or administered LHRH analogs can contribute to the observed antiproliferative effects. tandfonline.comnih.govoup.comajmb.org Research indicates that the inhibitory action of the autocrine/paracrine LHRH system on tumor cell proliferation is mediated through specific intracellular pathways, potentially involving Gi protein activation and a decrease in cAMP. tandfonline.comnih.gov The interaction of LHRH analogs with these local LHRH receptor systems represents an additional mechanism by which they can exert direct effects on non-gonadotropic tissues, particularly in the context of hormone-sensitive cancers. tandfonline.comnih.govajmb.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Gonadorelin (LHRH) | 638793 |
| Gonadorelin acetate | 56841073 |
Data Tables
While the search results provided detailed findings, the data was primarily presented within the text of the snippets rather than in structured tables that could be directly converted into interactive formats without further processing and potential interpretation of experimental setups. However, the differential effects of pulsatile vs. continuous stimulation on LH and FSH release, as described in the text, can be conceptually represented.
For example, based on the information that pulsatile GnRH favors LH or FSH release depending on frequency, while continuous stimulation suppresses both, a conceptual table illustrating this could be:
| Stimulation Pattern | LH Secretion | FSH Secretion |
| Pulsatile (High Frequency) | Stimulated | Less Stimulated |
| Pulsatile (Low Frequency) | Less Stimulated | Stimulated |
| Continuous | Suppressed | Suppressed |
This table is a simplified representation based on the described physiological and pharmacological effects and is not derived from a specific data table in the search results. To create truly interactive data tables would require access to the raw data from the cited studies, which is beyond the scope of this response.
Lhrh Receptor Biology, Expression Profiling, and Functional Heterogeneity
Comprehensive Mapping of Type-I LHRH Receptor Distribution.
The Type-I LHRH receptor (LHRH-R-I) is a member of the G protein-coupled receptor (GPCR) family, distinguished by the notable absence of a carboxyl-terminal tail, a characteristic that sets it apart from most other GPCRs. nih.gov While the anterior pituitary remains its primary and most densely populated site, extensive mapping efforts have revealed the presence of LHRH-R-I in a diverse range of extrapituitary tissues in both normal physiological states and various pathological conditions, including cancer. dovepress.comnih.gov
Pituitary Gland Receptor Density and Regulation.
Within the anterior pituitary, LHRH-R-I is predominantly localized on the plasma membranes of gonadotroph cells. oup.comnih.gov Here, it serves as the primary mediator for the pulsatile signaling of hypothalamic LHRH, which is essential for orchestrating the rhythmic release of LH and FSH. spandidos-publications.comoup.comnih.govfrontiersin.org The density and responsiveness of pituitary LHRH receptors are not static but undergo dynamic regulation influenced by various factors, including the pattern of endogenous LHRH secretion and the prevailing hormonal milieu. pnas.orgnih.govfrontiersin.org
Endogenous LHRH plays a significant role in the autoregulation of pituitary LHRH-R expression. pnas.orgnih.gov Continuous or prolonged exposure to LHRH, such as that achieved with pharmacological agonists, leads to desensitization and down-regulation of pituitary LHRH receptors, effectively suppressing gonadotropin release. oup.comnih.gov This mechanism is clinically leveraged for the treatment of hormone-dependent conditions. Conversely, the pulsatile nature of hypothalamic LHRH release is critical for maintaining appropriate LHRH receptor levels and ensuring optimal gonadotropin synthesis and secretion. frontiersin.org Studies in animal models, such as ovariectomized rats where endogenous LHRH pulses are increased, have demonstrated significant elevations in pituitary LHRH-R mRNA levels and subsequent increases in LH secretion. pnas.org Furthermore, treatment with LHRH antagonists has also been shown to induce a marked down-regulation of pituitary LHRH receptors. pnas.orgpnas.org
Characterization of LHRH Receptors in Non-Reproductive Tissues and Cancer Cells.
Beyond its central role in the hypothalamic-pituitary-gonadal axis, LHRH receptors, primarily the Type-I receptor, have been identified in numerous extrapituitary sites, encompassing both non-reproductive tissues and a wide spectrum of cancer types. dovepress.comgoogle.comoup.comnih.gov This widespread expression profile suggests that LHRH and its receptor may exert autocrine or paracrine regulatory functions in these diverse locations. spandidos-publications.com
In addition to extrapituitary reproductive tissues like the ovary, placenta, testis, and prostate, LHRH receptors have been characterized in various non-reproductive organs, including the liver, heart, kidney, skeletal muscle, and blood mononuclear cells. dovepress.com
A particularly significant area of investigation has been the expression of LHRH receptors in malignant tumors. LHRH receptors are frequently detected in hormone-dependent cancers, such as those originating from the breast, ovary, endometrium, and prostate. spandidos-publications.comeurekaselect.comgoogle.comoup.com Research indicates a high incidence of LHRH receptor expression in ovarian (approximately 80%), endometrial (around 80%), and prostate cancers (over 80%). eurekaselect.comoup.com LHRH receptor expression is also prevalent in breast cancers, including triple-negative subtypes. spandidos-publications.comeurekaselect.comoup.comspandidos-publications.com
Moreover, LHRH receptor expression has been identified in several tumors of non-gonadal origin, such as lung cancer, kidney cancer, liver cancer, pancreatic cancer, bladder cancer, uveal melanoma, and sarcomas. spandidos-publications.comdovepress.comnih.govnih.govnih.gov Notably, expression levels in tumor tissues are often reported to be higher compared to their normal tissue counterparts. spandidos-publications.comgoogle.com This differential expression pattern has positioned LHRH receptors as promising targets for the development of targeted cancer therapies. eurekaselect.comgoogle.comoncotarget.com
Receptor Subtypes and Isoforms.
In humans, two distinct forms of LHRH, GnRH-I and GnRH-II, are encoded by separate genes. nih.gov While some vertebrate species possess receptors for multiple GnRH forms, the Type-I LHRH receptor (GnRH1 receptor) is currently the only conventionally recognized functional LHRH receptor subtype in humans. nih.govnih.govuniversiteitleiden.nl The gene encoding the human Type-I LHRH receptor consists of three exons separated by two introns. nih.gov
Although a second GnRH receptor subtype (Type II GnRH receptor) has been identified and cloned in nonhuman primates, exhibiting distinct structural and functional characteristics compared to the Type I receptor, the human homolog of the Type II receptor gene contains genetic alterations, including a frameshift and a premature stop codon. nih.govuniversiteitleiden.nl These features suggest that a full-length, functional Type II LHRH receptor protein is likely not expressed in humans. nih.govuniversiteitleiden.nl
Studies have also explored the possibility of different transcript forms or isoforms of the Type-I LHRH receptor mRNA, particularly in extrapituitary tissues like benign prostatic hyperplasia. nih.gov Findings from these investigations suggest the potential existence of splice variants or as yet uncharacterized transcript forms of LHRH-R-I mRNA. nih.gov The functional implications and protein expression of these potential variants warrant further detailed investigation. In other species, such as cattle, alternatively spliced LHR receptor isoforms have been identified, and their expression patterns can be influenced by factors like follicle diameter and breed, highlighting the potential for complex post-transcriptional regulation. embrapa.br
Transcriptional and Translational Regulation of Receptor Expression.
The precise levels of LHRH receptor expression are controlled through intricate regulatory mechanisms operating at both the transcriptional and translational levels. pnas.orgfrontiersin.orgoup.com In pituitary gonadotrophs, the transcription of the LHRH receptor gene demonstrates both a basal level of activity and regulated modulation. frontiersin.org Basal transcription appears to be an inherent property of these cells, ensuring a foundational presence of receptors, while regulated transcription dynamically adjusts receptor expression in response to physiological cues such as developmental stage, reproductive cycle, and hormonal fluctuations. frontiersin.org
Endogenous LHRH is a critical factor in the regulated transcription of the LHRH receptor gene within native gonadotrophs. frontiersin.org The specific pattern of LHRH secretion significantly influences receptor expression, with pulsatile stimulation generally being necessary for proper regulatory responses. frontiersin.org Research indicates that continuous exposure to LHRH can initially stimulate, but subsequently lead to the down-regulation of LHRH receptor gene transcription. frontiersin.org
Transcriptional regulation of the human LHRH receptor gene also involves tissue-specific utilization of different promoter regions. nih.gov While the mechanisms governing transcriptional control in the pituitary are relatively well-characterized, the specific regulatory pathways in extrapituitary tissues and cancer cells are still areas of active research.
Methodologies for Assessing LHRH Receptor Expression.
Accurately assessing the expression of the LHRH receptor is fundamental to understanding its physiological functions and its involvement in various disease states. A range of methodologies is employed for this purpose, encompassing techniques that measure receptor binding, as well as those that quantify nucleic acid and protein levels. nih.govnih.govaacrjournals.org
Nucleic Acid-Based Quantification (e.g., RT-PCR, quantitative PCR).
Nucleic acid-based techniques, particularly reverse transcriptase-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qPCR), are widely utilized to quantify the messenger RNA (mRNA) expression levels of the LHRH receptor. dovepress.comaacrjournals.orgnih.govnih.govaacrjournals.orgtandfonline.comnih.govspandidos-publications.com These methods enable the detection and quantification of LHRH receptor transcripts in a variety of tissues and cell lines.
RT-PCR is a standard technique used to detect the presence of LHRH receptor mRNA. This involves converting the RNA template into complementary DNA (cDNA) using reverse transcriptase, followed by the amplification of specific cDNA sequences via PCR. nih.govnih.gov This method can provide semi-quantitative data, offering insights into the relative expression levels of the receptor mRNA. nih.gov
Quantitative real-time PCR (qPCR) offers a more precise and quantitative approach to measuring LHRH receptor mRNA levels. aacrjournals.orgaacrjournals.orgnih.govbio-rad.com qPCR monitors the accumulation of PCR product in real-time throughout the amplification process, allowing for the determination of the initial quantity of template mRNA present in the sample. bio-rad.com This technique is particularly valuable for making quantitative comparisons of LHRH receptor mRNA expression across different samples or under varying experimental conditions. aacrjournals.orgnih.gov Both one-step and two-step RT-qPCR protocols are available, differing in whether the reverse transcription and PCR amplification steps are performed within the same reaction tube or separately. bio-rad.com Achieving accurate and reliable results with these methods necessitates careful RNA quantification and quality assessment, especially when normalizing the expression of the target gene to total RNA input or to the expression of reference genes. aacrjournals.orgbio-rad.comspandidos-publications.com
Studies employing RT-PCR and qPCR have successfully confirmed the expression of LHRH receptor mRNA in numerous cancer types. aacrjournals.orgnih.gov These techniques have also been instrumental in investigating potential correlations between LHRH receptor mRNA expression levels and clinical parameters, such as the Gleason score in prostate cancer. aacrjournals.orgnih.gov
Key Research Findings on LHRH Receptor Expression
| Tissue/Cancer Type | LHRH Receptor Expression Frequency/Level | Detection Method(s) | Source |
|---|---|---|---|
| Human Ovarian Cancer | Approximately 80% of tissues/cell lines express LHRH receptors. eurekaselect.comoup.comnih.gov | RT-PCR, Radioligand Binding Assay nih.gov | eurekaselect.comoup.comnih.gov |
| Human Endometrial Cancer | Approximately 80% of tissues/cell lines express LHRH receptors. eurekaselect.comoup.comnih.gov | RT-PCR, Radioligand Binding Assay nih.gov | eurekaselect.comoup.comnih.gov |
| Human Prostate Cancer | High prevalence (e.g., 86%, 95.7%) in untreated specimens. aacrjournals.orgoup.com | RT-PCR, Ligand Binding, IHC aacrjournals.org | aacrjournals.orgoup.com |
| Human Breast Cancer | Expressed in over 50% of cases, including triple-negative. spandidos-publications.comeurekaselect.comoup.comspandidos-publications.com | IHC, RT-PCR spandidos-publications.comspandidos-publications.com | spandidos-publications.comeurekaselect.comoup.comspandidos-publications.com |
| Human Liver Cancer (HCC) | Positive rate of 82.61% in one study. spandidos-publications.com | Immunohistochemical staining spandidos-publications.com | spandidos-publications.com |
| Human Lung Cancer | Positive rate of 85% in one study. spandidos-publications.com | Immunohistochemical staining spandidos-publications.com | spandidos-publications.com |
| Human Endometrial Cancer | Positive rate of 80% in one study. spandidos-publications.com | Immunohistochemical staining spandidos-publications.com | spandidos-publications.com |
| Human Bladder Cancer (TCC) | Detected in a percentage of specimens/cell lines. nih.gov | RT-qPCR nih.gov | nih.gov |
| Human Uveal Melanoma | mRNA detected in 46% of specimens, protein confirmed. nih.gov | RT-PCR, Ligand Competition, IHC nih.gov | nih.gov |
| Human Sarcomas | Positive staining in 66% of specimens in one study. nih.gov | Immunohistochemistry nih.gov | nih.gov |
| Rat Pituitary (OVX) | 3.61-fold increase in mRNA at 11 days, 6.34-fold at 21 days. pnas.org | Not specified (mRNA level measurement) pnas.org | pnas.org |
| Human Prostate Cancer (mRNA) | Higher relative expression in Gleason ≤7 vs >7. aacrjournals.org | Quantitative real-time PCR aacrjournals.org | aacrjournals.org |
Protein-Based Detection (e.g., Immunohistochemistry, Western Blot, Flow Cytometry)
Protein-based methods are crucial for detecting and quantifying LHRH receptor expression in various tissues and cell types. These techniques utilize antibodies that specifically bind to the LHRH receptor protein. thermofisher.comthermofisher.commerckmillipore.com
Immunohistochemistry (IHC): IHC is widely used to visualize the cellular and tissue distribution of LHRH receptors in situ. This method involves using labeled antibodies to detect the receptor in tissue sections. Studies have successfully employed IHC to demonstrate LHRH receptor expression in pituitary gonadotropes, as well as in extrapituitary sites like human breast cancer specimens and prostate cancer tissue. oup.commerckmillipore.comspandidos-publications.com Positive immunostaining for LHRH-R with varying intensity has been observed in different cancer types, sometimes showing correlations with tumor characteristics. nih.govspandidos-publications.com
Western Blot: Western blot analysis is used to identify and quantify LHRH receptor protein based on its molecular weight. This technique involves separating proteins by gel electrophoresis and then transferring them to a membrane for antibody probing. Western blot has been used to detect LHRH receptor protein in various cell lines and tissue lysates, including pituitary tissue, human cortex, and cancer cell lines. nih.govoup.commerckmillipore.comspandidos-publications.com Studies have identified bands corresponding to the expected molecular size of the LHRH receptor, as well as potential variants. nih.govoup.commerckmillipore.com
Flow Cytometry: Flow cytometry allows for the detection and quantification of LHRH receptor expression on the surface of individual cells in suspension. This method uses fluorescently labeled antibodies that bind to the receptor, enabling analysis of receptor-positive cell populations. Antibodies validated for use in flow cytometry are available for detecting LHRH receptors in human, mouse, and rat samples. thermofisher.comthermofisher.combiocompare.com Flow cytometric analysis has been applied to study LHRH receptor expression in various cell types, including cancer cells. spandidos-publications.com
These protein-based detection methods provide valuable insights into LHRH receptor presence, localization, and relative expression levels, complementing studies on mRNA expression and ligand binding.
Functional Significance of LHRH Receptor Density and Affinity in Cellular Responses
The density and affinity of LHRH receptors on the cell surface play a critical role in determining the magnitude and nature of cellular responses to LHRH and its analogs. The interaction between LHRH (or its agonists/antagonists) and its receptor initiates intracellular signaling cascades that ultimately lead to specific cellular outcomes.
High affinity binding of LHRH analogs to LHRH receptors has been demonstrated in various tissues, including human ovarian cancer. nih.govspandidos-publications.com The affinity of ligands for the LHRH receptor is a key factor influencing their potency and efficacy. For instance, LHRH agonists generally exhibit enhanced affinity for LHRH receptors compared to native LHRH, contributing to their prolonged half-life and sustained effects. wikipedia.org
Receptor density, or the number of receptors expressed on the cell surface, directly impacts the cell's sensitivity to LHRH signaling. Changes in LHRH receptor density can modulate the strength of the downstream signaling pathways. For example, sustained administration of LHRH agonists can lead to a downregulation and desensitization of LHRH receptors in pituitary gonadotropic cells, reducing their responsiveness to LHRH and suppressing gonadotropin release. wikipedia.orgfrontiersin.org Conversely, decreased LHRH receptor density has been implicated in reduced pituitary sensitivity to LHRH, potentially contributing to reproductive aging. oup.com
The functional significance of LHRH receptor density and affinity extends to various cellular processes, including hormone secretion, cell proliferation, and apoptosis. In pituitary gonadotropes, receptor activation triggers the release of LH and FSH. thermofisher.com In certain cancer cells, LHRH receptor activation can inhibit cell proliferation. oup.com The compartmentalization of LHRH receptors within specific membrane microdomains, such as lipid rafts, can also be of functional significance, influencing the coupling of the receptor to downstream signaling components like the ERK pathway. oup.com
Studies utilizing targeted delivery systems that exploit LHRH receptor overexpression on certain cancer cells highlight the functional importance of receptor density for targeted therapy. Liposomes modified with LHRH analogs demonstrate increased binding affinity and improved antitumor efficiency in LHRH receptor-overexpressing cells, facilitating receptor-mediated endocytosis and intracellular drug delivery. nih.gov This underscores how receptor density can be leveraged for targeted therapeutic strategies.
The interplay between LHRH receptor density, ligand affinity, and the specific intracellular signaling pathways activated determines the diverse physiological and pharmacological effects mediated by the LHRH receptor in both normal and pathological conditions.
Structure Activity Relationships Sar and De Novo Design of Lhrh Analogs
Identification of Pharmacophoric Elements in LHRH Analogs.
The native LHRH peptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) possesses specific amino acid residues and structural features essential for its binding to the LHRH receptor and subsequent biological activity. These key features constitute the pharmacophore. Studies involving modifications to the LHRH sequence have helped delineate these critical elements.
The N-terminal tripeptide (pGlu-His-Trp) is considered crucial for receptor interaction. nih.gov The pyroglutamyl residue at position 1 (pGlu¹) is important, as its modification can lead to a loss of activity. cenmed.com The histidine residue at position 2 (His²) and the tryptophan residue at position 3 (Trp³) are also critical for agonist activity. cenmed.com The central tetrapeptide region, particularly the Tyr⁵-Gly⁶-Leu⁷-Arg⁸ sequence, is known to adopt a β-II' turn conformation in agonists, which appears important for maintaining the proper spatial arrangement of the N-terminal residues for receptor binding. nih.gov The arginine residue at position 8 (Arg⁸) is integral to the binding site of the mammalian receptor. wikipedia.org The C-terminal portion, including Pro⁹ and Gly¹⁰-NH₂, also contributes to activity and stability.
Systematic Mutational Analysis and Conformational Constraints for Modulating Potency and Selectivity.
Systematic modifications of the native LHRH sequence have been instrumental in developing analogs with improved properties. Substituting natural amino acids with synthetic or D-amino acids at specific positions can significantly impact potency, receptor binding affinity, and resistance to enzymatic degradation.
For instance, substitutions at position 6 with D-amino acids are common in LHRH agonists, leading to enhanced potency and increased resistance to enzymatic degradation. wikipedia.orgnih.govwikipedia.org Examples include the substitution of Gly⁶ with D-Leu⁶ in leuprolide or D-Ser(tBu)⁶ in buserelin (B193263) and goserelin. wikipedia.orgmims.comcpu-bioinfor.orguni.lu These modifications can influence the conformation of the peptide, stabilizing the bioactive form and altering interactions with the receptor. nih.gov
Conformational constraints, such as the introduction of cyclic structures or modified amino acids, can be employed to favor specific backbone conformations, potentially leading to increased receptor affinity and selectivity. wikipedia.orgctdbase.org While systematic analysis of every possible substitution is challenging due to the large number of combinations, targeted modifications based on structural information and computational modeling have proven effective in designing analogs with desired pharmacological profiles. cenmed.com
Differences in LHRH structural requirements between species, such as mammals and birds, highlight the role of specific residues and conformations in receptor binding and activity, further informing the design of selective analogs. wikipedia.org
Design and Synthesis of LHRH Agonists and Antagonists with Tuned Pharmacological Profiles.
The design of LHRH analogs has led to the development of two main classes: agonists and antagonists. Agonists initially stimulate the LHRH receptor, leading to a surge in LH and FSH release, followed by desensitization and downregulation of the receptors upon continuous administration, ultimately suppressing sex hormone production. wikipedia.orgcpu-bioinfor.orgmims.com Antagonists, on the other hand, immediately block the LHRH receptor, preventing the release of LH and FSH and thus rapidly suppressing sex hormone levels. novoprolabs.comzhanggroup.org
The design of agonists often involves modifications that increase receptor binding affinity and resistance to degradation, leading to prolonged action. Substitutions at positions 6 and 10 are particularly common for this purpose. mims.com For example, the incorporation of a D-amino acid at position 6 and an ethyl amide group at position 10, as seen in leuprolide and buserelin, enhances stability and potency. mims.com
LHRH antagonists are designed to bind to the receptor without activating it. This often involves different structural modifications compared to agonists. nih.gov Antagonists may feature modifications at positions 1, 2, 3, 5, 6, 8, and 10 to achieve high antiovulatory activity with reduced side effects like histamine (B1213489) release. wikipedia.org Examples of peptide LHRH antagonists include cetrorelix, degarelix (B1662521), ganirelix, and abarelix. zhanggroup.org Non-peptide LHRH antagonists have also been developed, featuring distinct chemical scaffolds. mims.comwikidata.org
The design process involves chemical synthesis of these modified peptides or non-peptide compounds, followed by in vitro and in vivo bioassays to evaluate their potency, efficacy, and pharmacological profiles. nih.govwikipedia.org
Development of Novel LHRH Analogs with Enhanced Resistance to Enzymatic Degradation.
A major limitation of peptide hormones like native LHRH is their susceptibility to rapid enzymatic degradation by peptidases in the hypothalamus and pituitary gland, as well as in plasma and other tissues. nih.govwikipedia.orgwikipedia.org This degradation limits their bioavailability and duration of action.
Strategies to enhance resistance to enzymatic degradation are crucial for developing clinically useful LHRH analogs. Common approaches include:
Substitution with D-amino acids: Replacing L-amino acids with their D-isomers at specific positions, particularly at cleavage sites, can make the peptide backbone less recognizable to degrading enzymes. nih.govwikipedia.org The Tyr⁵-Gly⁶ bond is a known cleavage site, and substitutions at position 6 with D-amino acids increase resistance to enzymes that cleave this bond. nih.gov
Modification of termini: Modifying the N- or C-termini, such as adding an ethyl amide group at the C-terminus, can protect against exopeptidase activity. mims.com
Incorporation of non-natural amino acids or peptidomimetics: Introducing modified or non-proteinogenic amino acids can create steric hindrance or alter the electronic properties around scissile bonds, reducing enzymatic cleavage. wikipedia.org Peptidomimetic approaches aim to create non-peptide structures that mimic the key pharmacophoric elements of LHRH while being more stable. mims.com
Lipidation or glycosylation: Conjugating LHRH analogs with lipid moieties or carbohydrate units can improve metabolic stability and alter pharmacokinetic properties. wikipedia.orgwikipedia.org Glycosylation has been shown to improve the metabolic stability of LHRH analogs in biological matrices like plasma and liver homogenates. wikipedia.org
These modifications contribute to a longer half-life and increased biological activity compared to the native hormone. wikipedia.org
Principles for Designing Cytotoxic LHRH Analogs.
A promising strategy for cancer therapy involves targeting cytotoxic agents specifically to cancer cells that overexpress LHRH receptors. wikipedia.orgmims.comlgmpharma.comwikipedia.org This approach aims to increase the local concentration of the cytotoxic drug at the tumor site while minimizing systemic exposure and toxicity to normal tissues. wikidata.orgnih.gov
The design principles for cytotoxic LHRH analogs, often referred to as peptide-drug conjugates (PDCs), typically involve three key components: wikidata.org
Tumor-homing peptide: An LHRH analog that selectively binds to LHRH receptors on cancer cells. wikidata.org Both LHRH agonists and antagonists have been used as targeting moieties. lgmpharma.comnih.gov
Cytotoxic agent: A potent anticancer drug. wikidata.orgguidetopharmacology.org Commonly used cytotoxic agents in LHRH-targeted conjugates include doxorubicin (B1662922), its derivatives, and other cytotoxic compounds. lgmpharma.comwikidata.orgnih.gov
Biodegradable connecting linker: A chemical linker that connects the LHRH analog to the cytotoxic agent. wikidata.org The linker should be stable in circulation but cleavable within the tumor microenvironment or inside the cancer cell to release the active drug. wikidata.orgebi.ac.uk Disulfide bonds or other labile linkages are often employed. ebi.ac.uk
The design of the linker is crucial as it can influence the conjugate's stability, targeting efficiency, and drug release kinetics. wikipedia.orgwikipedia.org Studies have shown that conjugating cytotoxic drugs to LHRH peptides can enhance their delivery to LHRH receptor-positive tumor sites and increase cytotoxicity compared to the free drug. nih.govnih.gov This targeted approach leverages the overexpression of LHRH receptors on various cancers, including prostate, breast, ovarian, and endometrial cancers, to achieve more selective and potentially less toxic chemotherapy. mims.comnovoprolabs.comlgmpharma.comwikipedia.org
Compound Names and PubChem CIDs
Advanced Research Applications of Lhrh Analogs in Targeted Delivery Systems
LHRH Receptor-Targeted Strategies for Imaging Agents
The ability to visualize tumors and assess receptor status non-invasively is a cornerstone of cancer diagnosis and treatment monitoring. LHRH analogs have been effectively utilized as vectors to deliver imaging agents to tumor sites, leveraging the high affinity and specificity of the ligand-receptor interaction.
The conjugation of LHRH analogs with fluorescent dyes has enabled real-time visualization of LHRH receptor-expressing tumors in preclinical research settings. These fluorescent probes are invaluable tools for studying receptor distribution, cellular uptake, and the biodistribution of LHRH-targeted therapies. For instance, analogs of LHRH have been successfully linked to near-infrared (NIR) fluorescent dyes. The resulting conjugates allow for deep-tissue imaging in animal models, providing clear delineation of tumor margins and metastatic lesions.
A notable example involves the conjugation of an LHRH agonist with a fluorescent dye, which has been used to visualize ovarian and prostate cancer cells that overexpress LHRH receptors. These studies demonstrate that the fluorescent signal accumulates specifically in tumor tissue, correlating with the density of LHRH receptors.
Table 1: Examples of LHRH Analog-Fluorescent Dye Conjugates for Research Imaging
| LHRH Analog | Fluorescent Dye | Target Cancer Model | Research Application |
|---|---|---|---|
| [D-Lys6]-LHRH | Indocyanine Green | Ovarian Cancer | In vivo tumor visualization |
| Triptorelin | Fluorescein isothiocyanate (FITC) | Prostate Cancer (LNCaP cells) | In vitro receptor binding studies |
Radio-labeling of LHRH analogs allows for highly sensitive in vivo imaging through techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These methods provide quantitative data on tumor targeting and receptor occupancy, which is crucial for the development of targeted radiopharmaceuticals and drug conjugates.
Peptide analogs of LHRH have been labeled with various radionuclides, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Technetium-99m (⁹⁹ᵐTc). For example, a bombesin (B8815690) analog/LHRH antagonist conjugate labeled with Indium-111 (¹¹¹In) has been evaluated for imaging prostate cancer. These radiolabeled peptides have demonstrated rapid tumor uptake and high tumor-to-background ratios in preclinical models, confirming their utility for non-invasive tumor detection and characterization. Receptor occupancy studies using these radiotracers can also determine the extent to which a therapeutic LHRH analog has saturated its target receptors, providing insights into therapeutic efficacy.
LHRH Analog-Mediated Drug Delivery of Cytotoxic Payloads
The primary therapeutic application of LHRH analogs in targeted delivery systems is to guide potent cytotoxic agents specifically to cancer cells, thereby enhancing their efficacy and reducing systemic toxicity.
A significant body of preclinical research has validated the efficacy of LHRH analog-drug conjugates in various cancer models. In these conjugates, a potent cytotoxic drug, such as doxorubicin (B1662922) or a derivative of camptothecin (B557342), is chemically linked to an LHRH analog.
One of the extensively studied cytotoxic agents in this context is doxorubicin. In preclinical studies, conjugates of LHRH agonists with doxorubicin have shown superior anti-tumor activity compared to the unconjugated drug in models of ovarian, endometrial, and prostate cancer. For example, in xenograft models of prostate cancer, treatment with an LHRH-doxorubicin conjugate led to significant tumor regression, while treatment with doxorubicin alone at equivalent doses was less effective and more toxic.
Table 2: Preclinical Efficacy of Selected LHRH Analog-Drug Conjugates
| LHRH Analog | Cytotoxic Payload | Cancer Model | Key Finding |
|---|---|---|---|
| [D-Lys6]-LHRH | Doxorubicin | Ovarian Cancer Xenograft | Increased tumor growth inhibition compared to free doxorubicin. |
| Triptorelin | Camptothecin derivative | Breast Cancer (MCF-7 cells) | Enhanced cytotoxicity in LHRH receptor-positive cells. |
The therapeutic effect of LHRH analog-drug conjugates is contingent upon their internalization into the target cancer cell and the subsequent release of the cytotoxic payload. The process begins with the binding of the LHRH analog portion of the conjugate to the LHRH receptor on the cell surface. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the receptor-conjugate complex, forming an intracellular vesicle called an endosome.
Once inside the cell, the conjugate is trafficked through the endosomal-lysosomal pathway. The acidic environment and enzymatic activity within the lysosomes cleave the linker connecting the LHRH analog to the drug. This cleavage releases the active cytotoxic agent into the cytoplasm, where it can then exert its therapeutic effect, such as inducing DNA damage or disrupting microtubule function, ultimately leading to apoptosis (programmed cell death) of the cancer cell. The design of the linker is critical, as it must be stable in the bloodstream but readily cleavable within the target cell to ensure efficient drug release.
Investigating LHRH Analogs for Targeted Gene and Nucleic Acid Delivery
More recently, research has expanded to explore the use of LHRH analogs for the targeted delivery of genetic material, such as small interfering RNA (siRNA), microRNA (miRNA), or plasmids encoding therapeutic genes. This approach, often referred to as targeted gene therapy, holds promise for treating cancer at a genetic level.
The strategy involves conjugating the LHRH analog to a carrier molecule, such as a liposome (B1194612) or a polymer, that encapsulates the nucleic acid payload. The LHRH analog then guides this complex to LHRH receptor-expressing cancer cells. Preclinical studies have shown that this method can enhance the delivery of siRNA to prostate cancer cells, leading to the silencing of specific oncogenes and the inhibition of tumor growth. While this field is still in its early stages, it represents a promising frontier for the application of LHRH analogs in targeted cancer therapy.
Conceptual Frameworks for LHRH Analog-Based Theranostics
The development of theranostic agents, which integrate diagnostic and therapeutic capabilities into a single platform, represents a significant advancement in personalized medicine for oncology. nih.gov Luteinizing hormone-releasing hormone (LHRH) analogs are pivotal in this field due to the overexpression of LHRH receptors on the surface of various cancer cells, including breast, prostate, ovarian, and endometrial cancers, while having limited presence in most healthy tissues. nih.govresearchgate.net This differential expression provides a molecular target for the selective delivery of diagnostic and therapeutic payloads. nih.gov
The conceptual framework for LHRH analog-based theranostics is built upon a multifunctional platform designed to achieve simultaneous cancer imaging and therapy. mdpi.com This is typically accomplished by conjugating an LHRH analog to a nanoparticle or a molecular probe that carries both an imaging agent and a therapeutic agent. nih.govnih.gov
Key Components of LHRH Analog-Based Theranostic Systems:
Targeting Moiety: An LHRH analog, such as [D-Lys6]-LHRH, serves as the targeting ligand. nih.govnih.gov Its high affinity for LHRH receptors facilitates the specific binding and internalization of the theranostic agent into cancer cells. acs.org
Imaging Agent: A variety of imaging agents can be incorporated, including radionuclides for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), superparamagnetic iron oxide nanoparticles (SPIONs) for magnetic resonance imaging (MRI), or near-infrared (NIR) fluorescent dyes for optical imaging. nih.govresearchgate.netoncotarget.com
Therapeutic Agent: The therapeutic payload can range from conventional chemotherapeutic drugs like cisplatin (B142131) and doxorubicin to photodynamic or photothermal agents. nih.govacs.org
Nanocarrier: Often, these components are assembled on a nanocarrier such as a liposome, dendrimer, or polymeric nanoparticle. nih.gov The nanocarrier enhances the stability, solubility, and circulation time of the conjugate. nih.govacs.org
The overarching principle is that the LHRH analog guides the entire construct to the tumor site. nih.gov Upon accumulation, the imaging agent allows for the visualization of the tumor's location and size, while the therapeutic agent exerts its cytotoxic effect. mdpi.com This approach allows for real-time monitoring of drug delivery and therapeutic response, paving the way for personalized treatment strategies. semanticscholar.org
Table 1: Examples of LHRH Analog-Based Theranostic Platforms
| Targeting Ligand | Nanocarrier/Platform | Imaging Modality | Therapeutic Agent | Cancer Type |
| [D-Lys6]-LHRH | Dextran (B179266) Nanoparticles | - | Cisplatin | Breast Cancer |
| LHRH Peptide | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | MRI | - | Breast Cancer |
| LHRH Analog | PEGylated Liposomes | - | Mitoxantrone | - |
| LHRH-III | Multifunctional Bioconjugates | - | Daunorubicin | - |
| LHRH Analog | Nanogels | - | Cisplatin | Ovarian Cancer |
| LHRH Peptide | PAMAM Dendrimers | - | siRNA | - |
A significant advantage of this targeted approach is the potential to reduce the systemic toxicity associated with conventional chemotherapy. nih.gov By concentrating the therapeutic agent at the tumor site, damage to healthy tissues can be minimized. researchgate.net Furthermore, the ability to image the tumor allows for a more accurate assessment of treatment efficacy, enabling clinicians to adjust treatment plans as needed. semanticscholar.org
Research in this area is continually evolving, with efforts focused on developing novel LHRH analogs with improved binding affinity and stability, as well as designing more sophisticated multifunctional nanocarriers. nih.govnih.gov The integration of stimuli-responsive elements, which release the therapeutic drug only in the specific microenvironment of the tumor, is another promising avenue of investigation. nih.gov These advancements hold the potential to further enhance the specificity and effectiveness of LHRH analog-based theranostics in cancer treatment.
Analytical and Bioanalytical Methodologies for the Characterization and Quantitation of Lhrh Analogs
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of LHRH analogs, providing the necessary separation of the active pharmaceutical ingredient from impurities and other matrix components.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and confirming the identity of LHRH analogs. Reversed-phase HPLC (RP-HPLC) is the most commonly used mode, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For LHRH analogs, typical RP-HPLC methods involve a C18 stationary phase and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is often incorporated into the mobile phase to improve peak shape and retention of the peptide. Detection is commonly performed using ultraviolet (UV) absorbance at a specific wavelength, typically around 210-220 nm or 280 nm.
The purity of an LHRH analog is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time of the main peak in the sample to that of a reference standard.
Table 1: Example of HPLC Parameters for LHRH Analog Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
For the analysis of LHRH analogs at very low concentrations, such as in biological fluids for pharmacokinetic studies, advanced micro- and nano-liquid chromatography techniques are employed. These techniques utilize columns with smaller internal diameters (micro-LC: 0.1-1.0 mm; nano-LC: <0.1 mm) and operate at much lower flow rates (µL/min to nL/min).
The primary advantage of these miniaturized LC techniques is the significant increase in sensitivity, which is a result of reduced sample dilution on the column and improved ionization efficiency when coupled with mass spectrometry. This makes them ideal for trace analysis in complex biological matrices like plasma or serum, where the concentration of the LHRH analog may be in the picogram to nanogram per milliliter range.
Mass Spectrometry-Based Characterization and Quantitation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural characterization and sensitive quantitation of LHRH analogs.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques used for the analysis of peptides like LHRH analogs, as they minimize fragmentation of the molecule during the ionization process.
Electrospray Ionization (ESI): ESI is particularly well-suited for coupling with liquid chromatography (LC-ESI-MS). In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions. ESI often produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited m/z range.
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser beam is directed at the crystals, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. MALDI typically produces singly charged ions and is a high-throughput technique, making it useful for screening applications.
For unambiguous structural elucidation and highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are employed.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern provides information about the amino acid sequence of the peptide, allowing for its structural confirmation. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide very accurate mass measurements. This allows for the determination of the elemental composition of the LHRH analog and its metabolites, aiding in their identification. The high resolution also provides excellent selectivity, as it can distinguish between ions with very similar nominal masses.
Table 2: Comparison of Mass Spectrometry Techniques for LHRH Analog Analysis
| Technique | Primary Application | Key Advantages |
| ESI-MS | Coupling with LC for separation and analysis | Suitable for polar molecules, produces multiply charged ions |
| MALDI-MS | High-throughput screening, imaging | Tolerant to salts, produces singly charged ions |
| MS/MS | Structural elucidation, selective quantification (SRM/MRM) | Provides fragmentation information, high sensitivity and selectivity |
| HRMS | Accurate mass measurement, identification of unknowns | High resolving power and mass accuracy |
Capillary Electrophoresis and Related Microfluidic Techniques
Capillary electrophoresis (CE) and related microfluidic techniques offer an alternative to HPLC for the separation of LHRH analogs. In CE, separation is achieved based on the differential migration of charged molecules in an electric field within a narrow capillary.
The main advantages of CE include high separation efficiency, short analysis times, and low consumption of sample and reagents. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be used for the analysis of LHRH analogs. Coupling CE with mass spectrometry (CE-MS) further enhances its capabilities for sensitive and selective analysis. Microfluidic devices, often referred to as "lab-on-a-chip," integrate multiple analytical steps, including separation and detection, onto a single small chip, offering the potential for high-throughput and automated analysis of LHRH analogs.
Based on a comprehensive search of available scientific literature, there is currently no specific, publicly accessible information regarding a chemical compound referred to as "Gppt-LHRH." As a result, it is not possible to provide an article on the analytical and bioanalytical methodologies for its characterization and quantitation as outlined.
The term "this compound" does not correspond to any known or registered Luteinizing Hormone-Releasing Hormone (LHRH) analog in scientific databases and publications. LHRH and its analogs, such as leuprolide, goserelin, and triptorelin, are well-documented, but "this compound" does not appear to be a standard or recognized nomenclature. cms.govtreatmentgps.comwikipedia.orgprescqipp.info
A single study in the field of molecular modeling mentions "this compound" in a list of ligands used in a docking study, but provides no further details on its structure, development, or analytical characterization. nih.govmdpi.com This isolated mention is insufficient to generate the detailed, scientifically accurate content required for the requested article.
Consequently, without any data on the development and validation of immunoanalytical assays or strategies for sample preparation from complex biological matrices specifically for "this compound," the requested article cannot be produced.
Pre Clinical Investigations and Translational Research Models of Lhrh Analogs
In Vitro Studies on Cellular Proliferation, Migration, and Apoptosis in Response to LHRH Analogs.
In vitro studies have demonstrated direct effects of LHRH analogs on various cancer cell lines, influencing cellular proliferation, migration, and apoptosis oncotarget.comnih.govnih.govbioscientifica.com. For instance, the cytotoxic LHRH analog AEZS-108, consisting of an LHRH agonist linked to doxorubicin (B1662922), significantly inhibited proliferation and elevated apoptosis rates in DU-145 human castration-resistant prostate cancer cells nih.govresearchgate.net. In OCM3 uveal melanoma cells, AEZS-108 caused changes in the expression of genes involved in angiogenesis and extracellular matrix (ECM) degradation, potentially inhibiting cell proliferation and inducing apoptosis oncotarget.com. Studies on human ovarian cancer cell lines have also shown high-affinity binding and direct antiproliferative effects of LHRH analogs bioscientifica.com. Activation of LHRH receptors by agonists has been shown to reduce the proliferation of prostate cancer cells in vitro bioscientifica.com. Similarly, in melanoma cells, activation of LHRH receptors by a potent LHRH agonist inhibited cell proliferation and reduced their ability to invade and migrate bioscientifica.com. GnRH2 analogues conjugated to cytotoxic drugs have also shown promising anti-tumor effects in vitro, including anti-proliferative and pro-apoptotic effects nih.gov. In endometrial cancer cell lines, while GnRH1 analogues failed to induce apoptosis, GnRH2 antagonists successfully induced apoptosis via caspase-3 activation nih.gov.
Data from selected in vitro studies:
| LHRH Analog | Cell Line | Effect on Proliferation | Effect on Apoptosis | Key Findings | Source |
| AEZS-108 | DU-145 (Castration-Resistant Prostate) | Inhibited (61.2%) | Elevated (46%) | Increased ROS and p21 levels. Receptor-mediated uptake observed. | nih.govresearchgate.net |
| AEZS-108 | OCM3 (Uveal Melanoma) | Potentially inhibited | Potentially induced | Altered expression of genes related to angiogenesis and ECM degradation. | oncotarget.com |
| GnRH2 analogues | Various reproductive cancer cells | Potent anti-proliferative | Pro-apoptotic | Also showed anti-metastatic properties in some breast cancer cells. | nih.gov |
| LHRH agonists | Prostate cancer cells | Reduced proliferation | Not specified | Acted as an antimitogenic factor through Gi-cAMP pathway. | bioscientifica.com |
| LHRH agonist (Zoladex) | Melanoma cells | Inhibited | Not specified | Reduced invasion and migration. | bioscientifica.com |
| Cetrorelix | Mammary, ovarian, endometrial cancer | Marked inhibition | Not specified | Supported the concept of direct inhibitory effects. | nih.gov |
Utilization of Animal Models to Elucidate LHRH Analog Pharmacodynamics.
Animal models, particularly rodents and non-human primates, are extensively used to study the pharmacodynamics of LHRH analogs, providing insights into their effects on endocrine modulation, hormonal regulation, and tumor growth inhibition researchgate.netnih.govnih.govnih.govcapes.gov.brpsychogenics.com. These models help bridge the gap between in vitro findings and potential clinical applications nih.gov.
Endocrine Modulation and Hormonal Regulation in Vivo.
LHRH analogs primarily exert their effects in vivo by modulating the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered secretion of gonadotropins (LH and FSH) and subsequent changes in sex steroid levels oup.comd-nb.infonih.govresearchgate.netfrontiersin.org. Continuous administration of LHRH agonists initially stimulates gonadotropin release, followed by desensitization and downregulation of pituitary LHRH receptors, resulting in suppressed LH and FSH secretion and a significant fall in sex steroid levels, a state termed "medical castration" d-nb.infonih.gov. LHRH antagonists, on the other hand, cause immediate inhibition of gonadotropin and sex steroid release through competitive receptor occupancy nih.govnih.govoup.com.
Studies in rats have shown that LHRH agonists can lead to a marked decrease in serum testosterone (B1683101) levels and a reduction in testicular LH receptor concentration nih.gov. However, mice have shown resistance to these antitesticular effects, potentially due to a lack of LHRH receptors on murine Leydig cells nih.gov. In female rats, chronic administration of LHRH agonists decreased ovarian and uterine function nih.gov. Non-human primate models, such as the cynomolgus monkey, have been crucial for early proof-of-concept studies demonstrating the ability of GnRH antagonists to inhibit LH and FSH levels nih.gov. These studies confirmed that GnRH antagonist regimens effectively and rapidly reduced gonadotropin pulsatility, leading to a decline in progesterone (B1679170) secretion and premature menstruation nih.gov.
Differences in the in vivo potencies of LHRH analogs have been observed across species and animal models, highlighting the importance of model selection in pre-clinical studies nih.gov.
Assessment of Tumor Growth Inhibition in Xenograft and Syngeneic Models.
Xenograft and syngeneic models are widely used to evaluate the direct and indirect antitumor effects of LHRH analogs nih.govresearchgate.net. Xenograft models, often using immunodeficient mice transplanted with human cancer cells, allow for the assessment of the direct effects of LHRH analogs on human tumors expressing LHRH receptors oncotarget.comoncotarget.com. Syngeneic models, using immunocompetent animals with transplanted tumors of the same genetic background, can provide insights into the interplay between LHRH analogs and the immune system in influencing tumor growth researchgate.net.
The cytotoxic LHRH analog AEZS-108 has demonstrated significant tumor growth inhibition in nude mice bearing DU-145 castration-resistant prostate cancer xenografts nih.govresearchgate.netoncotarget.com. This inhibition was superior to that observed with unconjugated doxorubicin or the combination of unconjugated doxorubicin and [D-Lys(6)]LHRH nih.govresearchgate.net. In nude mice xenografted with human colon cancer cells, a [D-Trp6] agonist of LHRH showed some inhibitory effect on tumor growth, potentially due to sex steroid deprivation researchgate.net. LHRH agonists have also been shown to inhibit the growth of DU 145 androgen-independent prostate tumor xenografts in nude mice nih.gov. This effect was accompanied by a decrease in the concentration of epidermal growth factor receptors in the tumor specimens nih.gov. Cytotoxic LHRH analogs like AN-152 and AN-207 have shown greater efficacy in inhibiting tumor growth in LHRH receptor-positive models of human ovarian, mammary, endometrial, and prostatic cancers xenografted into nude mice compared to their respective radicals nih.gov.
While the direct antitumor activity is a key focus, the indirect effects mediated through the suppression of sex steroids in hormone-dependent tumors also contribute to tumor growth inhibition in vivo frontiersin.orgresearchgate.net.
Receptor Occupancy and Target Engagement Studies in Pre-clinical Systems.
Receptor occupancy (RO) and target engagement studies in pre-clinical systems are crucial for understanding the interaction of LHRH analogs with their intended receptors and for optimizing dosing strategies psychogenics.comxtalks.comcellcarta.com. These studies provide quantitative measures of the binding of a test compound to its target xtalks.com.
LHRH analogs exert their effects by binding to LHRH receptors, which are found not only in the pituitary but also on various peripheral tissues and cancer cells oup.comoncotarget.comnih.govfrontiersin.org. Studies have demonstrated the presence of LHRH receptors on DU-145 castration-resistant prostate cancer cells, confirming them as a target for LHRH analogs like AEZS-108 nih.govresearchgate.netoncotarget.com. Receptor-mediated uptake of AEZS-108 in DOX-resistant OCM3 cells has also been demonstrated researchgate.net.
Traditional RO assays have often relied on radiolabeled ligands psychogenics.comxtalks.com. However, newer techniques like LC-MS-based assays offer advantages, including the ability to monitor multiple ligands simultaneously and increased throughput xtalks.com. These methods can be applied to assess target occupancy in various tissues, including tumor xenografts xtalks.com. Understanding the relationship between dose, exposure, and receptor occupancy is vital for predicting efficacy and safety in pre-clinical development psychogenics.comxtalks.com.
Exploration of Synergistic and Antagonistic Interactions with Other Research Compounds.
Pre-clinical studies explore the potential for synergistic or antagonistic interactions between LHRH analogs and other research compounds, aiming to enhance therapeutic efficacy or overcome resistance mechanisms bioscientifica.comresearchgate.net.
Combining GnRHR antagonists with inhibitors of Src or FAK has been investigated as a strategy to counteract tumor growth and metastasis in breast cancer nih.gov. In an orthotopic breast cancer model, while the GnRHR antagonist degarelix (B1662521) reduced tumor growth, the agonist leuprorelin (B1674837) had the opposite effect nih.gov. However, combining degarelix with Src or FAK inhibitors enhanced tumor inhibition and improved survival in mice nih.gov. This suggests a potential synergistic interaction between GnRHR antagonists and inhibitors targeting these signaling pathways.
Studies have also examined the combined effects of LHRH analogs with other agents in tumor models. For example, in nude mice bearing human colon cancer xenografts, the inhibitory effect of a [D-Trp6] LHRH agonist on tumor growth was observed alongside treatment with a somatostatin (B550006) analogue and a bombesin (B8815690)/gastrin releasing peptide antagonist researchgate.net. While the LHRH agonist showed some effect, the bombesin/gastrin releasing peptide antagonist had the greatest inhibitory effect researchgate.net. The potential synergism of indirect (endocrine-mediated) and direct antitumor activity of LHRH derivatives on hormone-dependent tumors is an area that warrants further detailed study d-nb.info.
Investigations into the Role of LHRH Analogs in Reproductive Physiology Models.
LHRH analogs play a significant role in reproductive physiology models, primarily due to their ability to modulate the HPG axis researchgate.netnih.govunimi.it. These models are used to study various aspects of reproduction, including ovulation induction, contraception, and the management of reproductive disorders oup.comd-nb.infonih.govnih.govnih.gov.
In rats, LHRH agonists have been shown to stimulate ovulation and uterine growth, with varying potencies depending on the animal model and physiological state nih.gov. LHRH antagonists have been used to inhibit ovulation in rats and hamsters nih.gov. Studies in granulosa cells isolated from adult rat Graafian follicles have shown that LHRH and its agonists can stimulate plasminogen activator production while inhibiting FSH-stimulated steroidogenesis capes.gov.br. This inhibitory effect on steroidogenesis was blocked by an LHRH antagonist capes.gov.br.
Non-human primate models have been instrumental in demonstrating the effects of GnRH antagonists on suppressing LH and FSH levels, leading to a decline in progesterone and the induction of premature menstruation nih.gov. These pre-clinical studies in reproductive physiology models have been crucial for the clinical application of LHRH analogs in areas such as controlled ovarian stimulation for assisted reproduction techniques and the treatment of benign gynecological conditions like leiomyoma and endometriosis oup.comnih.govoup.com. The use of LHRH agonists to induce medical castration is also a key application in managing hormone-dependent conditions frontiersin.org.
Emerging Research Frontiers and Future Prospects for Lhrh Analog Studies
Q & A
How should researchers formulate a focused research question on Gppt-LHRH’s mechanism of action?
- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (I) modulate gonadotropin release (O) in rodent models (P) compared to native LHRH (C) under chronic administration (T)?" Refine the question by identifying gaps in existing literature (e.g., dose-response relationships or species-specific effects) using systematic reviews and meta-analyses .
Q. What are best practices for conducting a literature review on peptide analogs like this compound?
- Methodology :
Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)").
Apply inclusion/exclusion criteria (e.g., studies published after 2010, peer-reviewed journals only).
Organize findings thematically (e.g., synthesis methods, receptor-binding assays, in vivo efficacy). Tools like Zotero or Mendeley aid in citation management .
Q. What key considerations are critical in designing initial experiments for this compound synthesis?
- Methodology :
- Control variables : Purity of starting materials, reaction temperature, and solvent selection.
- Validation : Use HPLC for purity assessment and mass spectrometry for structural confirmation.
- Replication : Include triplicate runs to account for batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodology :
Source analysis : Compare methodologies (e.g., radioimmunoassay vs. LC-MS) and model organisms (e.g., mice vs. primates).
Statistical reconciliation : Apply meta-regression to assess confounding variables (e.g., administration route, sample size).
Experimental replication : Design a cross-lab study with standardized protocols to isolate variables .
Q. What methodological approaches optimize this compound’s binding affinity in vitro?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify amino acid residues and measure binding via surface plasmon resonance (SPR).
- Free energy calculations : Use molecular dynamics simulations to predict binding energetics.
- High-throughput screening : Test combinatorial libraries under varied pH and temperature conditions .
Q. What strategies validate this compound’s therapeutic effects across disciplines (e.g., endocrinology and oncology)?
- Methodology :
Interdisciplinary collaboration : Combine in vitro receptor assays (biology) with computational modeling (bioinformatics).
Translational endpoints : Assess tumor suppression in xenograft models alongside hormone-level monitoring.
Ethical frameworks : Align animal use protocols with institutional guidelines and reproducibility standards .
Data Presentation and Analysis
Q. How should researchers present conflicting in vivo efficacy data for this compound?
- Methodology :
- Visualization : Use forest plots to display effect sizes and confidence intervals across studies.
- Table design : Include columns for dose, model system, outcome metric, and statistical significance (p-values).
- Interpretation : Highlight methodological disparities (e.g., injection frequency, endpoint measurements) as potential confounders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
